4-Acetamidophthalic acid

Description

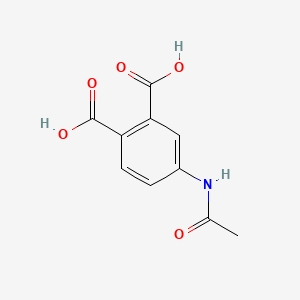

4-Acetamidophthalic acid is a derivative of phthalic acid (benzene-1,2-dicarboxylic acid) with an acetamido (-NHCOCH₃) substituent at the 4-position of the aromatic ring. Such derivatives are often employed as intermediates in pharmaceutical synthesis or as ligands in coordination chemistry due to their ability to form stable complexes with transition metals .

Properties

IUPAC Name |

4-acetamidophthalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-5(12)11-6-2-3-7(9(13)14)8(4-6)10(15)16/h2-4H,1H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRRJDNGAZANLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5070529 | |

| Record name | 4-(Acetylamino)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67614-42-0 | |

| Record name | 4-(Acetylamino)-1,2-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67614-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-(acetylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 4-(acetylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(Acetylamino)phthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5070529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetamidophthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.682 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetamidophthalic acid can be synthesized through several methods. One common approach involves the acylation of phthalic anhydride with acetamide in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as acetic acid. The product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of naphthalene or ortho-xylene to produce phthalic anhydride, which is then reacted with acetamide. This method is efficient and yields a high purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophthalic acid undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The acetamido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions include phthalic acid, amine derivatives, and various substituted phthalic acids .

Scientific Research Applications

Chemical Properties and Structure

4-Acetamidophthalic acid is characterized by the presence of an acetamido group attached to the phthalic acid structure. Its molecular formula is and it exhibits both acidic and amide functionalities, making it a versatile compound for various chemical reactions and applications.

Medicinal Chemistry

This compound is utilized as a precursor in the synthesis of various pharmaceutical compounds. It has been studied for its potential as an intermediate in the development of drugs that target specific biological pathways. Notably, it is involved in the formulation of inosine pranobex (Isoprinosine), which is used for treating viral infections and enhancing immune responses .

- Case Study: Research indicates that derivatives of this compound exhibit improved radical scavenging properties, which could be beneficial in developing antioxidants or anticancer agents. These derivatives have shown enhanced toxicity against cancer cells, suggesting potential therapeutic applications in oncology .

Biological Research

In biological studies, this compound has been explored for its role in enzyme inhibition and protein interactions. It acts as a competitive inhibitor for certain enzymes involved in metabolic pathways, specifically those related to folate synthesis .

- Case Study: A study on the pharmacokinetics of 4-acetamidobenzoic acid (a related compound) demonstrated its rapid absorption and elimination in animal models, indicating its potential for therapeutic use where quick metabolic turnover is advantageous .

Material Science

The compound has also found applications in material science, particularly in the modification of polymer matrices. Its incorporation into polymers can enhance their mechanical properties and thermal stability, making them suitable for advanced material applications such as coatings and composites .

Mechanism of Action

The mechanism by which 4-acetamidophthalic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical responses. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory pathways and pain receptors .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

Table 2: Comparative Physicochemical Data

- Crystallinity : 4-Nitroisophthalic acid forms zigzag chains via O–H···O hydrogen bonds, while the acetamido group in this compound may enable more complex intermolecular interactions .

Research Findings

- 4-Nitroisophthalic Acid : Single-crystal X-ray studies reveal planar molecular structures and weak π-π interactions (centroid separation: 3.893 Å) .

- This compound : While direct studies are absent, analogous acetamido-containing compounds (e.g., 1,5-bis(4-acetamidophenyl) derivatives) demonstrate utility in polymer and MOF synthesis .

Biological Activity

4-Acetamidophthalic acid, also known as acedoben or 4-(acetylamino)benzoate, is a compound belonging to the class of organic compounds known as benzoic acids. This article explores its biological activity, pharmacokinetics, and potential therapeutic applications based on recent studies.

This compound is characterized by the following properties:

- Molecular Formula : C9H9NO3

- Molecular Weight : 179.17 g/mol

- pKa : 14.72 (indicating weak acidity)

- Solubility : Approximately 1.36 g/L in water .

Pharmacokinetics

Recent studies have investigated the pharmacokinetic profile of 4-acetamidobenzoic acid, particularly its absorption and elimination characteristics. A notable study conducted on pigs revealed:

- Absorption Half-life : Ranges from 0.36 to 2.57 hours.

- Elimination Half-life : Ranges from 0.85 to 1.42 hours.

- Dose Dependency : Absorption increases exponentially with higher doses administered (20, 40, and 80 mg/kg BW) .

Antimicrobial Properties

Research indicates that derivatives of 4-acetamidobenzoic acid exhibit significant antimicrobial activity. For instance, modifications of the compound have shown enhanced efficacy against various bacterial strains, including Listeria monocytogenes and E. coli. The structural modifications can lead to improved radical scavenging properties and increased toxicity towards cancer cells .

Cytotoxic Effects

In vitro studies have demonstrated that certain derivatives of 4-acetamidobenzoic acid can induce cell cycle arrest in cancer cell lines, suggesting potential applications in cancer therapy. For example, combinations with histone deacetylase inhibitors (HDIs) have shown promise in suppressing tumor growth in prostate cancer models .

Case Studies

- Antimicrobial Efficacy :

- Cancer Treatment Potential :

Data Summary Table

| Property/Activity | Value/Description |

|---|---|

| Molecular Weight | 179.17 g/mol |

| pKa | 14.72 |

| Solubility | 1.36 g/L |

| Absorption Half-life | 0.36 to 2.57 hours |

| Elimination Half-life | 0.85 to 1.42 hours |

| Antimicrobial Activity | Effective against E. coli, Listeria monocytogenes |

| Cancer Cell Cytotoxicity | Induces cell cycle arrest in prostate cancer cells |

Q & A

Q. What are the standard protocols for synthesizing 4-Acetamidophthalic acid in laboratory settings?

Synthesis typically involves acetylation of 4-aminophthalic acid under controlled conditions. Key steps include:

- Reagent selection : Acetic anhydride as the acetylating agent, with catalytic sulfuric acid .

- Temperature control : Reaction maintained at 60–80°C to optimize yield while minimizing side products .

- Purification : Recrystallization from ethanol/water mixtures to isolate the product.

Data Note: Yields vary between 65–85% depending on solvent purity and reaction time optimization .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR spectroscopy : and NMR to confirm acetyl group placement and aromatic proton environments .

- FT-IR : Peaks at ~1680 cm (C=O stretch) and ~3300 cm (N-H stretch) validate functional groups .

- HPLC : Quantify purity (>98% required for mechanistic studies) using reverse-phase columns with UV detection at 254 nm .

Q. Table 1: Analytical Methods and Detection Limits

| Technique | Key Parameters | Detection Limit |

|---|---|---|

| NMR | 400 MHz, DMSO-d6 | 0.1% impurity |

| HPLC-UV | C18 column, 70:30 MeOH:H2O | 0.5 µg/mL |

| Melting Point | Capillary method | ±1°C accuracy |

Q. What are common challenges in purifying this compound, and how are they resolved?

- Solubility issues : Low solubility in polar solvents requires mixed-solvent systems (e.g., DMF/water gradients) .

- By-product formation : Acetic acid residues may co-crystallize; neutralization with NaHCO followed by filtration is recommended .

Advanced Research Questions

Q. How can computational modeling predict this compound’s electronic properties for applications in material science?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess redox behavior. Basis sets like 6-31G(d,p) are standard for accuracy .

- Molecular Dynamics (MD) : Simulate interactions with polymers or metal surfaces to guide experimental design for catalytic or sensor applications .

Validation: Compare computed IR spectra with experimental data to refine models .

Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound?

- Meta-analysis : Systematically compare literature data (e.g., NMR chemical shifts) to identify outliers .

- Controlled replication : Repeat synthesis and characterization under standardized conditions (e.g., solvent, temperature) to isolate variables .

- Error sources : Impurities from incomplete acetylation or solvent residues often explain discrepancies; use high-purity solvents and validate via mass spectrometry .

Q. How do reaction conditions influence the mechanistic pathways of this compound in nucleophilic substitutions?

- Kinetic studies : Monitor reaction progress via in-situ FT-IR or NMR to track intermediate formation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution rates .

- Isotopic labeling : Use -labeled acetic anhydride to trace acetyl group transfer pathways .

Q. Table 2: Reaction Optimization Parameters

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes rate |

| Solvent | DMF | Enhances solubility |

| Catalyst | HSO (0.5 mol%) | Reduces side reactions |

Q. What statistical approaches are appropriate for analyzing thermal stability data of this compound under varying humidity conditions?

Q. How can researchers address ethical considerations in studies involving this compound derivatives?

- Safety protocols : Adhere to institutional guidelines for handling corrosive reagents (e.g., acetic anhydride) .

- Waste disposal : Neutralize acidic by-products before disposal to comply with environmental regulations .

Methodological Frameworks

Q. Designing reproducible experiments for this compound: What critical milestones should be included?

Q. How to structure a research paper on this compound to meet journal standards?

- Introduction : Highlight applications in drug intermediates or polymer chemistry .

- Methods : Detail solvent grades, instrument calibration, and statistical tests .

- Results : Use tables for comparative data (e.g., yields under varying conditions) .

- Discussion : Contrast findings with prior studies and propose mechanisms for observed anomalies .

Emerging Research Directions

Q. What interdisciplinary approaches could expand the utility of this compound?

- Bioconjugation : Explore its use as a linker in antibody-drug conjugates via amide bond formation .

- Coordination chemistry : Test metal-complexation behavior for catalytic applications (e.g., Pd or Cu complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.